molecular formula C23H20N2O3 B2832952 1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea CAS No. 2034343-71-8

1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea

Cat. No.: B2832952
CAS No.: 2034343-71-8
M. Wt: 372.424
InChI Key: ZRDMQYWMERBQEP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis, which is the process of deconstructing the compound into simpler precursors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound and predicting its behavior in various chemical contexts .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Enzyme Inhibition

  • β-Glucuronidase Inhibition : 2-Benzhydryl-1,3-indandione, a compound structurally related to 1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea, was found to be a potent inhibitor of β-glucuronidase, an enzyme involved in carbohydrate metabolism and detoxification processes (Berg, Winter, De Boer, & Nauta, 1976).

Catalysis in Chemical Reactions

  • Acid Anhydride Catalysis : Bi(OTf)(3), a catalyst for acylation of alcohols, demonstrated effectiveness with compounds related to this compound, indicating potential catalytic applications in organic synthesis (Orita, Tanahashi, Kakuda, & Otera, 2001).

Organic Synthesis

  • Asymmetric Alkenylation : Research on 2,3-dihydrofuran, a molecule with structural similarities, showed its potential in organic synthesis, particularly in asymmetric alkenylation reactions (Ozawa, Kobatake, & Hayashi, 1993).

Coordination Chemistry

  • Framework Formation : Treatment of 1,4-bis(imidazole-1-ylmethyl)benzene with Co(OAc)2 produced a complex with an open three-dimensional framework, suggesting potential applications in coordination chemistry (Zhao, Li, Wang, & Chen, 2002).

Drug Metabolism Studies

  • Metabolism of Novel Antidepressants : A study on the metabolism of Lu AA21004, a novel antidepressant structurally related to this compound, highlighted the role of various cytochrome P450 enzymes, indicating its relevance in pharmacokinetics and drug metabolism (Hvenegaard et al., 2012).

Chemical Synthesis Techniques

  • Green Synthesis of Sulfonamides : A study demonstrated the environmentally benign synthesis of sulfonamides, a process that could be relevant for compounds like this compound, given its structural properties (Shi et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety analysis involves understanding the potential risks associated with handling the compound. This includes toxicity, flammability, and environmental impact .

Properties

IUPAC Name

1-benzhydryl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23(24-15-20-11-12-21(28-20)19-13-14-27-16-19)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,16,22H,15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDMQYWMERBQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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